molecular formula C7H14ClNO B3053327 5-chloro-N,N-dimethylpentanamide CAS No. 53101-21-6

5-chloro-N,N-dimethylpentanamide

Cat. No.: B3053327
CAS No.: 53101-21-6
M. Wt: 163.64 g/mol
InChI Key: OVBGEQMZKGFWPX-UHFFFAOYSA-N
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Description

5-chloro-N,N-dimethylpentanamide is an organic compound belonging to the class of amides It is characterized by the presence of a chlorine atom attached to the fifth carbon of a pentanamide chain, with two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N,N-dimethylpentanamide can be achieved through several methods. One common approach involves the reaction of 5-chloropentanoyl chloride with dimethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

5-chloropentanoyl chloride+dimethylamineThis compound+HCl\text{5-chloropentanoyl chloride} + \text{dimethylamine} \rightarrow \text{this compound} + \text{HCl} 5-chloropentanoyl chloride+dimethylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N,N-dimethylpentanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis Reactions: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium hydroxide or primary amines are commonly used. The reactions are typically carried out in polar solvents like ethanol or water.

    Reduction Reactions: Lithium aluminum hydride or borane-tetrahydrofuran complex are used as reducing agents. The reactions are usually conducted in anhydrous conditions.

    Hydrolysis Reactions: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are performed under reflux conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted amides or other derivatives depending on the nucleophile used.

    Reduction Reactions: Formation of the corresponding amine.

    Hydrolysis Reactions: Formation of 5-chloropentanoic acid and dimethylamine.

Scientific Research Applications

5-chloro-N,N-dimethylpentanamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

    Biological Studies: It is studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 5-chloro-N,N-dimethylpentanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the dimethylamino group can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-chloropentanamide: Lacks the dimethylamino group, which may affect its reactivity and biological activity.

    N,N-dimethylpentanamide: Lacks the chlorine atom, which can influence its chemical properties and interactions.

    5-chloro-N-methylpentanamide: Contains only one methyl group on the nitrogen, which may alter its steric and electronic properties.

Uniqueness

5-chloro-N,N-dimethylpentanamide is unique due to the presence of both the chlorine atom and the dimethylamino group. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-N,N-dimethylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-9(2)7(10)5-3-4-6-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBGEQMZKGFWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460088
Record name 5-chloro-N,N-dimethylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53101-21-6
Record name 5-chloro-N,N-dimethylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-N,N-dimethylpentanamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 20.0 g (0.44 mole) of dimethylamine in 100 ml of cold tetrahydrofuran (THF) was added dropwise to a solution of 20.0 g (0.13 mole) of 5-chlorovaleryl chloride in 100 ml of THF. The reaction mixture was stirred mechanically and the temperature maintained between 5° and 15° C. throughout the addition. After the final addition, the solution was filtered to remove solid precipitates, and the filtrate was concentrated under reduced pressure to yield 18.0 g (85%) of yellow oil. An analytical sample was prepared by filtering this oil through a small bed of silica gel and eluting with ethyl acetate-hexane (1:1). The fractions containing the desired product were combined and concentrated under reduced pressure to give the title compound as a light-yellow oil.
Quantity
20 g
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20 g
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100 mL
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100 mL
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solvent
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Yield
85%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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